
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology.
作用机制
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is believed to bind to the SH3 domain of Grb2 through hydrogen bonding and hydrophobic interactions. This binding induces a conformational change in Grb2, which can then interact with other proteins in the cell signaling pathway.
Biochemical and Physiological Effects
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been shown to have no significant effects on cell viability or proliferation at concentrations used in lab experiments. However, it can induce a slight increase in reactive oxygen species (ROS) production, which may affect cellular signaling pathways.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is its specificity for the SH3 domain of Grb2, which allows for the detection of protein-protein interactions with high sensitivity and selectivity. However, N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has a relatively short half-life in cells and can be rapidly metabolized, which may limit its use in certain applications.
未来方向
There are several potential future directions for N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide research. One area of interest is the development of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide-based probes for studying other protein-protein interactions in live cells. Another potential application is the use of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide as a therapeutic agent for cancer treatment, as Grb2 is overexpressed in many types of cancer cells. Additionally, further studies are needed to investigate the long-term effects of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide on cellular signaling pathways and its potential toxicity in vivo.
Conclusion
Overall, N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is a promising chemical compound with potential applications in medicine and biotechnology. Its specificity for the SH3 domain of Grb2 makes it a useful tool for studying protein-protein interactions, and further research is needed to explore its full potential in these areas.
合成方法
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide can be synthesized by reacting 2-methoxy-5-nitroaniline with propionyl chloride and benzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide as a white crystalline solid.
科学研究应用
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been studied extensively for its potential applications in medicine and biotechnology. One of the main areas of research is its use as a fluorescent probe for detecting protein-protein interactions. N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been shown to bind specifically to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding can be detected by fluorescence resonance energy transfer (FRET) and used to study protein-protein interactions in live cells.
属性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-3-16(21)18-12-6-4-11(5-7-12)17(22)19-14-10-13(20(23)24)8-9-15(14)25-2/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQTARUFGLRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)
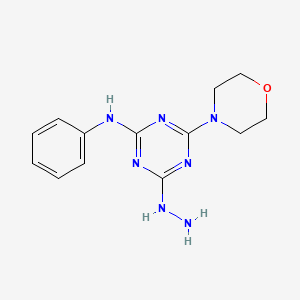
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
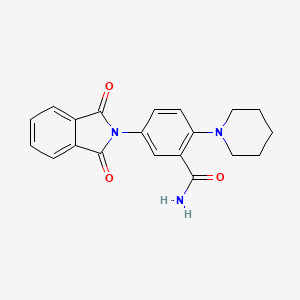

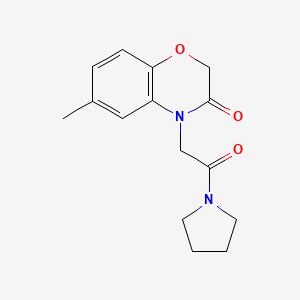


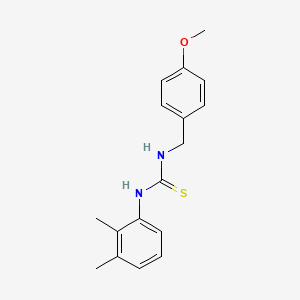
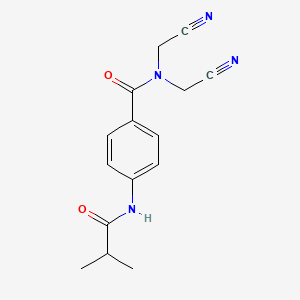
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)